molecular formula C25H19NO5 B10786561 2-Benzyl-3-(methoxycarbonyl)-1-oxo-4-phenyl-1,2-dihydroisoquinoline-6-carboxylic acid

2-Benzyl-3-(methoxycarbonyl)-1-oxo-4-phenyl-1,2-dihydroisoquinoline-6-carboxylic acid

Cat. No.: B10786561
M. Wt: 413.4 g/mol
InChI Key: CXDJRCIIBIARLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPKI-98, also known as tau protein kinase I, is a protein kinase that plays a crucial role in the phosphorylation of tau proteins. Tau proteins are associated with microtubules in neurons and are essential for maintaining the stability and function of these structures. Abnormal phosphorylation of tau proteins by TPKI-98 is implicated in the formation of paired helical filaments, which are a hallmark of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of TPKI-98 involves the purification of tau protein kinase I from bovine brain microtubules. The process includes several steps of chromatography and electrophoresis to isolate the kinase. The kinase is then subjected to affinity labeling using an ATP analog to confirm its activity .

Industrial Production Methods: Industrial production of TPKI-98 is not well-documented, as it is primarily used in research settings. large-scale production would likely involve recombinant DNA technology to express the kinase in suitable host cells, followed by purification using chromatography techniques.

Scientific Research Applications

TPKI-98 is extensively used in scientific research to study the mechanisms of tau protein phosphorylation and its role in neurodegenerative diseases. It is also used to investigate potential therapeutic targets for conditions like Alzheimer’s disease. Additionally, TPKI-98 is part of the kinase chemogenomic set, which is an open science resource for studying kinase biology and identifying kinase vulnerabilities .

Mechanism of Action

TPKI-98 exerts its effects by phosphorylating tau proteins at specific serine and threonine residues. This phosphorylation alters the conformation of tau proteins, leading to the formation of paired helical filaments. The kinase interacts with molecular targets such as pyruvate dehydrogenase, which is involved in the glycolytic pathway. Phosphorylation of pyruvate dehydrogenase by TPKI-98 reduces its activity, leading to disruptions in glucose metabolism and energy production .

Comparison with Similar Compounds

TPKI-98 is similar to other tau protein kinases, such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5. TPKI-98 is unique in its ability to generate specific epitopes on tau proteins that are characteristic of paired helical filaments. This makes it a valuable tool for studying the pathology of neurodegenerative diseases .

List of Similar Compounds:
  • Glycogen synthase kinase 3 beta
  • Cyclin-dependent kinase 5
  • TPKI-24
  • TPKI-26
  • GSK461364
  • GSK579289A
  • GSK237701A
  • BI2536

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

2-benzyl-3-methoxycarbonyl-1-oxo-4-phenylisoquinoline-6-carboxylic acid

InChI

InChI=1S/C25H19NO5/c1-31-25(30)22-21(17-10-6-3-7-11-17)20-14-18(24(28)29)12-13-19(20)23(27)26(22)15-16-8-4-2-5-9-16/h2-14H,15H2,1H3,(H,28,29)

InChI Key

CXDJRCIIBIARLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.